molecular formula C16H12F2N4O B2693446 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-00-6

1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2693446
CAS No.: 866872-00-6
M. Wt: 314.296
InChI Key: XKQPVWUABMKGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-fluoroaniline and 4-fluoroaniline.

    Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving the starting materials and a suitable azide source.

    Carboxamide Formation:

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Biology: In biological research, the compound can be used as a tool to study various biochemical pathways and molecular interactions.

    Industry: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has similar structural features but with chlorine atoms instead of fluorine.

    1-(2-bromophenyl)-N-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound contains bromine atoms instead of fluorine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can influence its chemical and biological properties.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O/c1-10-15(16(23)19-12-8-6-11(17)7-9-12)20-21-22(10)14-5-3-2-4-13(14)18/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQPVWUABMKGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.